1-[(3-Chlorophenyl)methyl]benzimidazole
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Overview
Description
1-[(3-Chlorophenyl)methyl]benzimidazole is a useful research compound. Its molecular formula is C14H11ClN2 and its molecular weight is 242.71. The purity is usually 95%.
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Scientific Research Applications
Agricultural Applications
In agriculture, benzimidazole derivatives like Carbendazim and Tebuconazole have been used for the prevention and control of fungal diseases in plants. Research has focused on carrier systems such as solid lipid nanoparticles and polymeric nanocapsules for the sustained release of these fungicides. These systems offer advantages like modified release profiles, reduced environmental toxicity, and improved efficiency in transferring the active compounds to the site of action (Campos et al., 2015).
Antimicrobial and Anticancer Agents
Benzimidazole derivatives have shown promise in medical research as antimicrobial and anticancer agents. Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, for example, displayed significant in vitro antibacterial activity against various strains including S. aureus and MRSA, as well as antifungal activity against C. albicans. One specific compound demonstrated potent activity with a minimum inhibitory concentration (MIC) comparable to those of traditional antibiotics (Göker et al., 2005).
Inhibitors of DNA Topoisomerase
Certain 1H-Benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This finding is significant for the development of new therapeutic agents targeting cancer and other diseases where regulation of DNA replication is a key strategy (Alpan et al., 2007).
Material Science and Corrosion Inhibition
In the field of material science, benzimidazole and its derivatives have been explored as corrosion inhibitors for metals. A theoretical study using Density Functional Theory (DFT) highlighted the potential of benzimidazole derivatives as effective corrosion inhibitors, providing insights into their interactions with metal surfaces and their electronic properties (Obot & Obi-Egbedi, 2010).
HIV Replication Inhibition
Novel 3-Methyl-1H,3H-Thiazolo[3,4-a]Benzimidazoles were synthesized and found to significantly inhibit HIV-1 replication in vitro without affecting HIV-2 or simian immunodeficiency virus. This research provides a foundation for developing new antiviral agents targeting HIV, with specific structural modifications enhancing antiviral activity and reducing cytotoxicity (Chimirri et al., 1998).
Mechanism of Action
Target of Action
The primary targets of 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the cell. For example, Mebendazole, a benzimidazole derivative, inhibits tubulin polymerization, resulting in the loss of cytoplasmic microtubules .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the disruption of microtubule dynamics, affecting various cellular processes. This can lead to cell cycle arrest and ultimately cell death .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of microtubule dynamics, leading to cell cycle arrest and cell death .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
Benzimidazole derivatives have been shown to exhibit dose-dependent effects in animal models .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Benzimidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIRANSSQXDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.